1-(3,5-Difluorophenyl)pentan-1-ol
Description
1-(3,5-Difluorophenyl)pentan-1-ol is a fluorinated secondary alcohol characterized by a pentanol chain substituted at the 1-position with a 3,5-difluorophenyl group. The compound combines the hydrophobicity imparted by the aromatic fluorine atoms with the polarity of the hydroxyl group, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C11H14F2O |
|---|---|
Molecular Weight |
200.22 g/mol |
IUPAC Name |
1-(3,5-difluorophenyl)pentan-1-ol |
InChI |
InChI=1S/C11H14F2O/c1-2-3-4-11(14)8-5-9(12)7-10(13)6-8/h5-7,11,14H,2-4H2,1H3 |
InChI Key |
JRFDGCNGFBVCTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC(=CC(=C1)F)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(3,5-Difluorophenyl)pentan-1-ol with fluorinated analogs, focusing on structural features, physicochemical properties, and reactivity.
Structural and Functional Group Differences
| Compound Name (CAS/Reference) | Functional Group | Fluorine Substituents | Key Structural Features |
|---|---|---|---|
| This compound | Alcohol | 3,5-difluorophenyl | Aromatic fluorination, primary alcohol |
| [684-32-2] Decafluoro-3-pentanone | Ketone | Decafluoro (C5F10) | Fully fluorinated aliphatic backbone |
| [61097-96-9] Octafluoro-bis(ether) | Ketone | Octafluoro, bis(pentafluorodioxanyl) | Fluorinated ether side chains |
| 1-(3,5-Difluorophenyl)-4,4,4-TFBdione | Diketone | 3,5-difluorophenyl, CF3 | Trifluoromethyl, β-diketone scaffold |
Key Observations:
Fluorination Degree :
- The target compound has two aromatic fluorine atoms, whereas [684-32-2] and [61097-96-9] feature extensive aliphatic fluorination (deca- and octafluoro, respectively). Higher fluorination increases hydrophobicity and thermal stability but reduces solubility in polar solvents .
- The trifluoromethyl group in 1-(3,5-Difluorophenyl)-4,4,4-TFBdione enhances electron-withdrawing effects, making the diketone more electrophilic compared to the alcohol .
Functional Group Reactivity: The hydroxyl group in the target compound enables hydrogen bonding and participation in esterification or oxidation reactions. In contrast, ketones ([684-32-2], [61097-96-9]) are more prone to nucleophilic additions or reductions.
Spectroscopic and Physicochemical Properties
19F NMR :
- The target compound’s 3,5-difluorophenyl group produces distinct doublets in 19F NMR due to para-fluorine coupling, as seen in analogous systems (e.g., ’s bicyclo derivative) .
- Heavily fluorinated analogs ([684-32-2], [61097-96-9]) exhibit complex splitting patterns from adjacent CF2/CF3 groups, requiring advanced spectral analysis .
Thermal Stability :
- Aliphatic perfluorinated compounds ([684-32-2]) demonstrate higher thermal stability (decomposition >250°C) compared to aromatic fluorinated alcohols (decomposition ~150–200°C) due to strong C-F bonds .
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